molecular formula C12H24N2O2 B15094540 tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate

tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate

Cat. No.: B15094540
M. Wt: 228.33 g/mol
InChI Key: VUTULUPDGBEPBY-JTQLQIEISA-N
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Description

Tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a propylamino group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and a propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and purity. The use of continuous flow processes and advanced purification techniques can further improve the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or propylamino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate include:

  • Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
  • Tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate
  • Tert-butyl (3S)-3-(butylamino)pyrrolidine-1-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propylamino group, in particular, may influence its reactivity and interactions with molecular targets compared to similar compounds with different alkyl groups.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-5-7-13-10-6-8-14(9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1

InChI Key

VUTULUPDGBEPBY-JTQLQIEISA-N

Isomeric SMILES

CCCN[C@H]1CCN(C1)C(=O)OC(C)(C)C

Canonical SMILES

CCCNC1CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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